![molecular formula C6H12NO2P B14441245 2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine CAS No. 74378-80-6](/img/structure/B14441245.png)
2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine is a complex organic compound with a unique structure that includes both oxazaphosphinine and oxazaphosphinine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: This compound shares a similar hexahydro structure but differs in its ring composition and functional groups.
Hexachlorocyclotriphosphazene: Another compound with a similar phosphazene ring structure but with different substituents and properties.
Uniqueness
2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine is unique due to its dual oxazaphosphinine rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
74378-80-6 |
|---|---|
Fórmula molecular |
C6H12NO2P |
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
2,3,4,6,7,8-hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine |
InChI |
InChI=1S/C6H12NO2P/c1-3-7-4-2-6-9-10(7)8-5-1/h1-6H2 |
Clave InChI |
HHGHKBSVNXXHOW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCCOP2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
![(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one](/img/structure/B14441173.png)

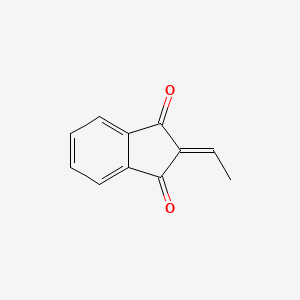

![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
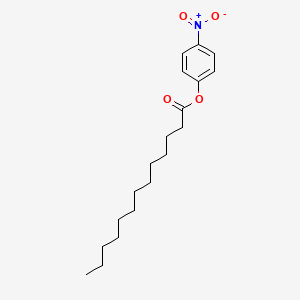
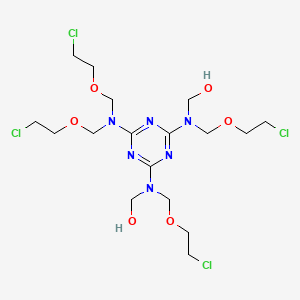

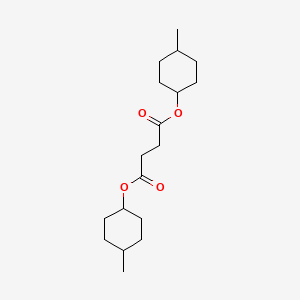

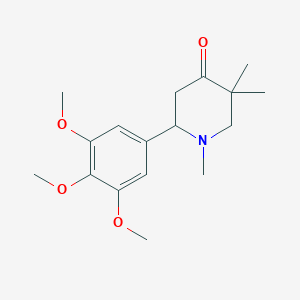
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
